

Application Note: Precision Synthesis of Quaternary -Amino -Hydroxy Acids via Furan Intermediates

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Compound of Interest

Compound Name: 2,5-Dihydro-2,2-dimethylfuran

CAS No.: 36043-04-6

Cat. No.: B2718087

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Executive Summary

Quaternary

-amino acids, particularly those bearing

-hydroxyl groups (e.g., Spingofungin analogs, Myriocin, and

-methyl serine derivatives), represent a formidable challenge in synthetic chemistry due to the steric congestion at the tetrasubstituted carbon. Traditional routes like the Strecker synthesis or alkylation of enolates often suffer from poor stereocontrol or harsh conditions incompatible with sensitive functionalities.

This guide details a "Latent Carboxylate" strategy, where a furan ring serves as a robust, lipophilic surrogate for the carboxylic acid moiety. This approach allows the construction of the quaternary center via nucleophilic addition to a furan-derived ketimine, followed by the mild oxidative unmasking of the furan to the carboxylic acid. This method offers superior stereocontrol, functional group tolerance, and scalability.

Key Advantages[1]

- Stereocontrol: High diastereoselectivity (>95:5 dr) utilizing chiral sulfinamide auxiliaries.
- Orthogonality: The furan ring is stable to strong nucleophiles (Grignard, organolithium) and reducing agents, unlike esters or nitriles.
- Versatility: The intermediate alkene allows for divergent synthesis of
 - hydroxy,
 - lactones, or poly-hydroxylated side chains.

Strategic Analysis & Mechanism

The core logic relies on the oxidative degradation of the electron-rich furan ring to a carboxylic acid using Ruthenium(III) chloride and Sodium Periodate (

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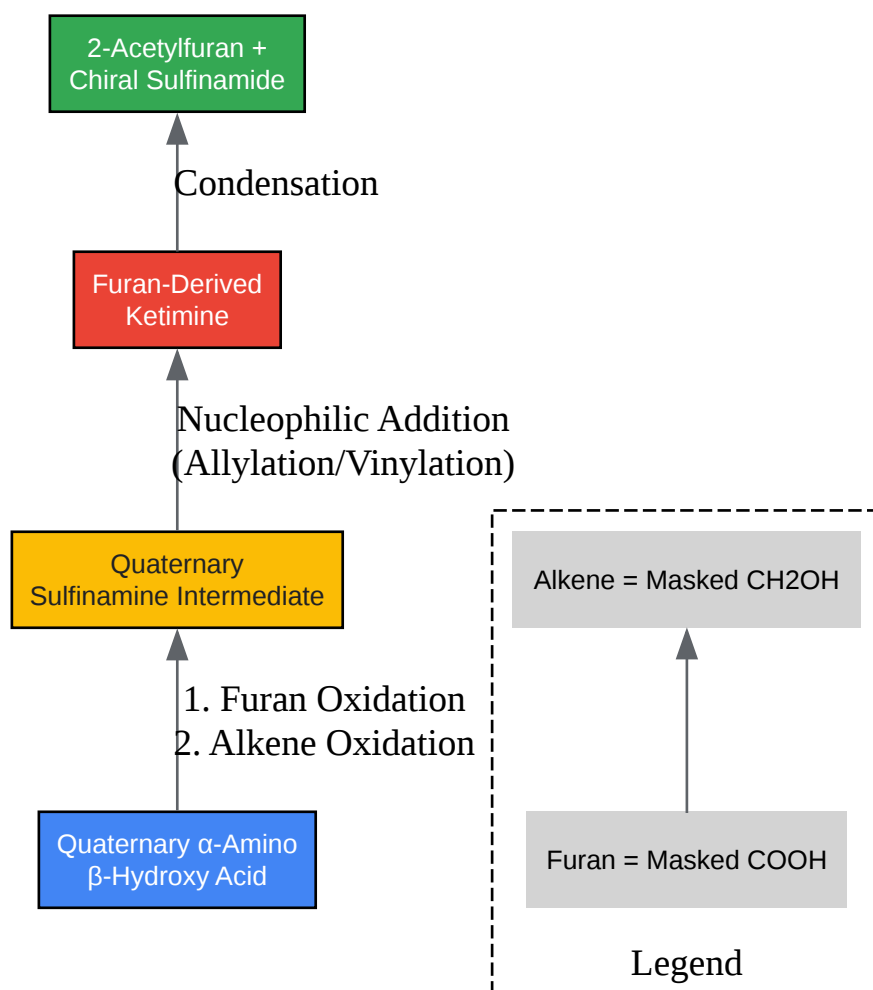
Retrosynthetic Logic

The target molecule, a quaternary

-amino

-hydroxy acid, is disconnected into three components:

- The Carboxylate: Masked as a 2-Furyl group.
- The Amine: Introduced via a Chiral Sulfinamide auxiliary.
- The
 - Hydroxy Side Chain: Introduced as an Allyl/Vinyl group, later oxidized.



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Figure 1: Retrosynthetic analysis demonstrating the "Furan as Masked Carboxylate" strategy.

Detailed Experimental Protocol

Phase 1: Synthesis of the Chiral Ketimine

This step establishes the electrophilic scaffold. We utilize Ellman's auxiliary ((R)-tert-butanesulfinamide) to direct the stereochemistry of the subsequent addition.

Reagents:

- 2-Acetylfuran (1.0 equiv)
- (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equiv)

- Titanium(IV) ethoxide () (2.0 equiv)
- Solvent: Anhydrous THF (0.5 M)

Protocol:

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
- Mixing: Charge the flask with 2-Acetylfuran (11.0 g, 100 mmol) and (R)-tert-butanesulfinamide (13.3 g, 110 mmol) in anhydrous THF (200 mL).
- Activation: Add (45.6 g, 200 mmol) dropwise via syringe. The solution will turn slightly yellow.
- Reaction: Heat the mixture to reflux (65°C) for 16–24 hours. Monitor conversion by TLC (Hexane/EtOAc 3:1) or LC-MS.
- Workup: Cool to room temperature. Pour the mixture into a vigorously stirred brine solution (200 mL). A white precipitate () will form. Filter through a pad of Celite.
- Purification: Dry the filtrate over , concentrate in vacuo, and purify via flash chromatography (SiO₂, 0 20% EtOAc/Hexanes) to yield the (R)-N-(1-(furan-2-yl)ethylidene)-2-methylpropane-2-sulfinamide.

Phase 2: Stereoselective Construction of the Quaternary Center

Here, we introduce the carbon framework for the

-hydroxy group. We use allylmagnesium bromide, which adds to the ketimine with high facial selectivity.

Reagents:

- Ketimine (from Phase 1) (1.0 equiv)
- Allylmagnesium bromide (1.0 M in ether) (2.0 equiv)
- Solvent: Anhydrous
or Toluene (0.2 M)
- Temperature: -78°C

Protocol:

- Cooling: Dissolve the Ketimine (1.0 equiv) in anhydrous
and cool to -78°C .
- Addition: Add Allylmagnesium bromide dropwise over 30 minutes. Maintain internal temperature below -70°C to ensure maximum diastereoselectivity.
- Equilibration: Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.
- Quench: Quench with saturated
solution.
- Isolation: Extract with EtOAc (3x), dry over
, and concentrate.
- Analysis: Determine Diastereomeric Ratio (dr) via

NMR. Typically, dr > 95:5 is observed due to the cyclic chair-like transition state involving the sulfinyl oxygen and magnesium.

Phase 3: Oxidative Unmasking (The Furan-to-Acid Transformation)

This is the critical step where the furan ring is converted into the carboxylic acid.

Reagents:

- Quaternary Furan-Amine (1.0 equiv)
- Ruthenium(III) chloride hydrate () (5 mol%)
- Sodium Periodate () (15.0 equiv)
- Solvent:
(2:2:3) (Note: EtOAc/CH₃CN/H₂O is a greener alternative).

Protocol:

- Preparation: Dissolve the substrate in the solvent mixture (0.1 M).
- Oxidant Addition: Add followed by catalytic . The reaction will turn vigorous; ensure efficient cooling (water bath).
- Reaction: Stir vigorously at room temperature for 2–4 hours. The mixture will turn from black/brown to orange/yellow.
- Quench: Add saturated (thiosulfate) to reduce excess oxidant (solution turns dark/black, then clear).
- Extraction: Acidify to pH 2 with 1N HCl and extract with EtOAc.

- Product: This yields the N-sulfinyl protected quaternary
-amino acid with an allyl side chain.

Phase 4: Side Chain Functionalization (Allyl to -Hydroxy)

To finalize the

-hydroxy structure:

- Ozonolysis: Treat the allyl group with

followed by

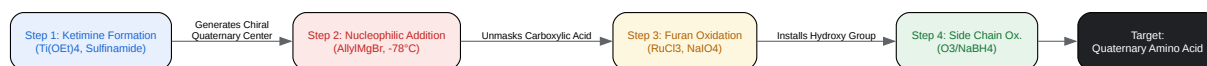
reduction to yield the homoserine analog (alcohol).
- Alternative (Dihydroxylation): Use

to create a diol, which can be cleaved or used as is.

Data Summary & Troubleshooting

Parameter	Specification / Observation	Troubleshooting
Ketimine Yield	85–95%	If low, ensure anhydrous conditions; is water-sensitive.
Diastereoselectivity	>95:5 dr	Use non-coordinating solvents (Toluene/DCM) at -78°C. Ether can lower dr.
Furan Oxidation	60–80% Yield	If reaction stalls, add more . If over-oxidation occurs, reduce time.
Color Change	Black Orange	Orange indicates active species.

Pathway Visualization



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Figure 2: Step-by-step reaction workflow for the synthesis of quaternary amino acids.

References

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Safety Note: Ruthenium tetroxide (

), generated in situ, is a volatile and strong oxidant. All reactions involving

must be conducted in a well-ventilated fume hood. Avoid using ether or other highly flammable solvents during the oxidation step.

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